![molecular formula C11H11N3O B250343 N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide](/img/structure/B250343.png)
N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide
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Description
N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Biological Activity
N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Chemical Structure and Synthesis
This compound is a benzimidazole derivative, which is known for its broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The synthesis typically involves the reaction of benzimidazole with cyclopropanecarboxylic acid derivatives under specific conditions to yield the desired amide.
Table 1: Chemical Structure of this compound
Component | Structure |
---|---|
Benzimidazole | Benzimidazole |
Cyclopropanecarboxamide | Cyclopropanecarboxamide |
Final Compound | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics.
Case Study : In a recent investigation, the compound demonstrated an MIC of 0.156 mg/mL against S. aureus, indicating strong antibacterial potential .
Anticancer Properties
The compound has also been studied for its anticancer effects. It was shown to inhibit the activity of DNA topoisomerases, enzymes crucial for DNA replication and repair processes. This inhibition can lead to cytotoxic effects on cancer cells.
Research Findings : In vitro assays conducted on HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Topoisomerase Inhibition : By binding to DNA topoisomerases, it disrupts the enzyme's function, leading to DNA damage in rapidly dividing cancer cells.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress within cells, potentially enhancing its therapeutic efficacy against cancer and other diseases .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and its biological targets. These studies indicated favorable binding affinities, suggesting that structural modifications could enhance potency.
Table 2: Molecular Docking Results
Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
---|---|---|
DNA Topoisomerase | -9.4 | Hydrogen bonds, Hydrophobic interactions |
Thymidylate Kinase | -8.3 | Hydrogen bonds |
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11N3O/c15-10(7-5-6-7)14-11-12-8-3-1-2-4-9(8)13-11/h1-4,7H,5-6H2,(H2,12,13,14,15) |
InChI Key |
COCUPSQZVJKBIO-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=NC3=CC=CC=C3N2 |
Isomeric SMILES |
C1CC1C(=O)N=C2NC3=CC=CC=C3N2 |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.